1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene

CAS No.: 1806351-33-6

Cat. No.: VC2756698

Molecular Formula: C7H2Cl2F4S

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806351-33-6 |

|---|---|

| Molecular Formula | C7H2Cl2F4S |

| Molecular Weight | 265.05 g/mol |

| IUPAC Name | 2,5-dichloro-1-fluoro-3-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C7H2Cl2F4S/c8-3-1-4(10)6(9)5(2-3)14-7(11,12)13/h1-2H |

| Standard InChI Key | KDESXHKHOACIRP-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)SC(F)(F)F)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)SC(F)(F)F)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

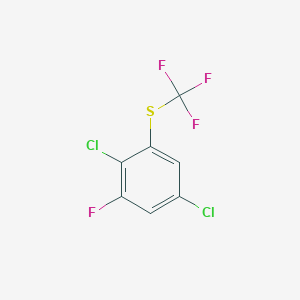

1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene is a substituted benzene compound characterized by a specific arrangement of functional groups around the aromatic ring. The molecular formula is C₇H₂Cl₂F₄S with a molecular weight of approximately 265.05 g/mol, identical to its structural isomers. The structure features:

-

A benzene ring core

-

Chlorine atoms at positions 1 and 4

-

A fluorine atom at position 2

-

A trifluoromethylthio (-SCF₃) group at position 6

This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of the halogen substituents and the trifluoromethylthio group. The presence of these groups significantly influences the electron density distribution across the benzene ring, affecting its reactivity patterns.

Physical Properties

Based on the properties of structurally similar compounds, 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene is expected to be a crystalline solid at room temperature. The compound likely exhibits low water solubility but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. This solubility profile is characteristic of highly halogenated aromatic compounds and is particularly relevant for synthesis applications.

The physical properties are significantly influenced by the presence of the trifluoromethylthio group, which imparts increased lipophilicity compared to its non-fluorinated counterparts. This property is particularly valuable in medicinal chemistry applications, where lipophilicity affects membrane permeability and bioavailability.

Chemical Reactivity

The reactivity of 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene is primarily governed by the electron-withdrawing effects of its substituents. The chlorine atoms and the trifluoromethylthio group activate the benzene ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to these groups. The fluorine atom at position 2 further enhances this activation through its strong electron-withdrawing character.

Similar to related compounds, this molecule is expected to participate in:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi)

-

Directed metallation processes

-

Halogen-metal exchange reactions

The combination of these reactivity patterns makes 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene a versatile building block for the synthesis of more complex structures.

Synthesis Methods

Direct Halogenation Approaches

Comparative Analysis

Comparison with Related Compounds

The properties and applications of 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene can be better understood through comparison with structurally related compounds. The table below provides a comparative analysis of this compound with several related structures:

The positional isomerism observed among these compounds significantly affects their chemical reactivity and potential applications. The position of the trifluoromethylthio group relative to the halogen substituents influences the electronic distribution across the benzene ring, creating distinct reactivity patterns.

Structure-Activity Relationships

The specific arrangement of substituents in 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene likely confers unique properties compared to its isomers. Structure-activity studies of related compounds suggest that:

-

The relative positions of electron-withdrawing groups significantly impact reactivity patterns

-

The ortho relationship between the fluorine atom and the trifluoromethylthio group may create unique electronic effects

-

The para relationship between the two chlorine atoms creates a specific electronic distribution that influences reactivity

These structural features collectively determine the compound's behavior in chemical reactions and its potential interactions with biological targets.

Synthesis Challenges and Considerations

Regioselectivity Challenges

Synthesizing 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene presents significant challenges in achieving the desired regioselectivity. Unlike some related compounds that can be synthesized through direct approaches, this specific isomer requires careful control of substitution patterns.

Future Research Directions

Synthetic Methodology Development

The development of efficient, regioselective synthesis routes specifically for 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene represents an important research opportunity. Such methodologies could focus on:

-

Novel directing group strategies for selective functionalization

-

Application of flow chemistry approaches for improved control of reaction conditions

-

Development of specific catalyst systems that favor the desired substitution pattern

-

One-pot processes that minimize isolation of unstable intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume